![molecular formula C18H20O3 B12596176 2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- CAS No. 502851-61-8](/img/structure/B12596176.png)
2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the pyran ring structure. The reaction conditions often require specific catalysts and controlled environments to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as crystallization and chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the compound by removing oxygen atoms or reducing double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler pyran structures. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- exerts its effects involves interactions with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as apoptosis or signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran, tetrahydro-2-methoxy-: A simpler pyran derivative with a methoxy group.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Features a propynyloxy group, offering different reactivity and applications
Uniqueness
2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- stands out due to its unique combination of phenylmethoxy and phenoxy groups. These groups enhance its chemical reactivity and potential for forming diverse derivatives. Additionally, the compound’s stability and versatility make it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
502851-61-8 |
|---|---|
Fórmula molecular |
C18H20O3 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
2-(3-phenylmethoxyphenoxy)oxane |
InChI |
InChI=1S/C18H20O3/c1-2-7-15(8-3-1)14-20-16-9-6-10-17(13-16)21-18-11-4-5-12-19-18/h1-3,6-10,13,18H,4-5,11-12,14H2 |
Clave InChI |
VFCUCMIEOILYHC-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OC2=CC=CC(=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid](/img/structure/B12596093.png)
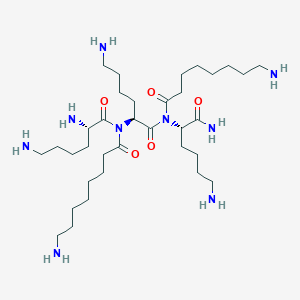
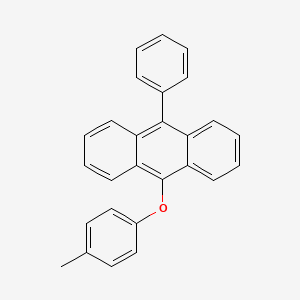
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12596105.png)
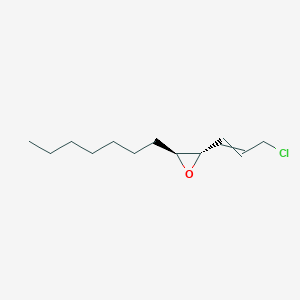
![1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)-](/img/structure/B12596107.png)
![{4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12596109.png)
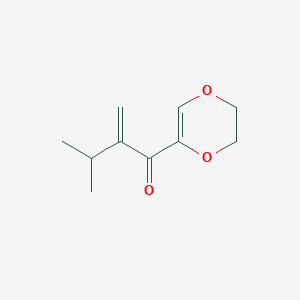

![3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596149.png)
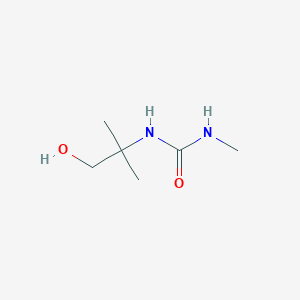
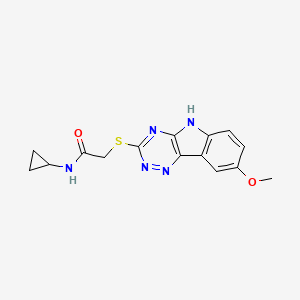
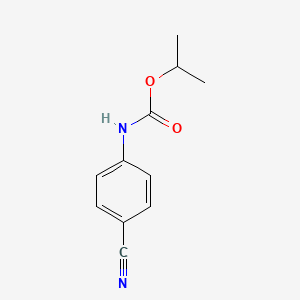
![2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane](/img/structure/B12596161.png)
